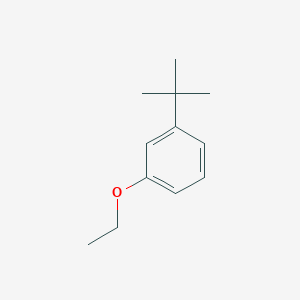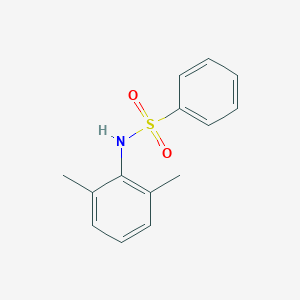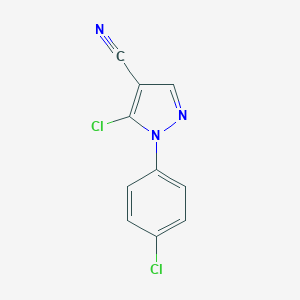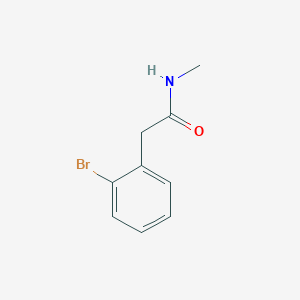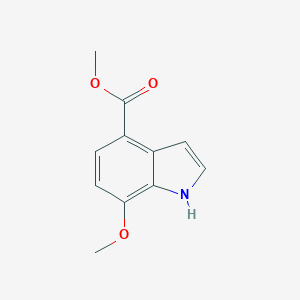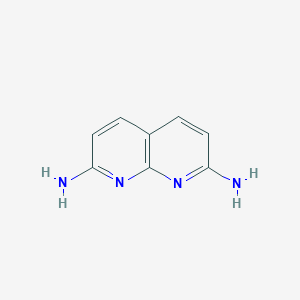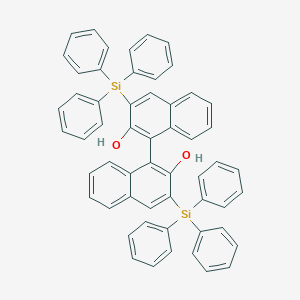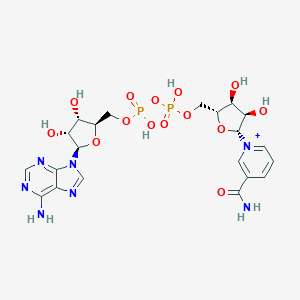
N-Methyl-3,4-dimethylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3,4-dimethylbenzylamine is an organic compound. The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . It is a colorless liquid and is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Synthesis Analysis
N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium .Molecular Structure Analysis
The molecular formula of N-Methyl-3,4-dimethylbenzylamine is C10H15N . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Chemical Reactions Analysis
N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .Physical And Chemical Properties Analysis
N-Methyl-3,4-dimethylbenzylamine has a density of 0.9 g/mL at 25 °C . Its boiling point is 183-184 °C/765 mmHg and its melting point is -75 °C .Wissenschaftliche Forschungsanwendungen
Catalysis in Polymer Synthesis
“N-Methyl-3,4-dimethylbenzylamine” is widely used as a catalyst in the synthesis of polyurethane foams and epoxy resins. It facilitates the curing reaction of formulations like diglycidyl ether of bisphenol A and tetrahydrophthalic anhydride .
Organometallic Chemistry
This compound serves as a substrate in organometallic chemistry, particularly in ruthenium-catalyzed C-H (thio)amidation processes. It’s a key step in the potential application of this compound in creating new chemical entities .
Lanthanide Complexes for Catalysis
In the field of lanthanide chemistry, “N-Methyl-3,4-dimethylbenzylamine” has been used to enhance the catalytic efficiency of lanthanum-based complexes, particularly in hydrophosphination reactions .
Chromatographic Separation
It is also used in chromatography for the separation of tertiary amines. An example is its use in Primesep 200 columns, which separates simple tertiary amines by cation exchange and reversed phase mechanisms .
Organic Synthesis Reagent
As a reagent in organic synthesis, it reacts with osmium carbonyl clusters to form triosmium clusters, showcasing its versatility in complex organic reactions .
Synthesis of Amines
“N-Methyl-3,4-dimethylbenzylamine” is involved in the synthesis of benzylic amines. It acts as a catalyst in palladium-catalyzed benzylic amination processes, which are crucial for creating various organic compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.
Mode of Action
The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.
Result of Action
The primary result of N-Methyl-3,4-dimethylbenzylamine’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.
Action Environment
The efficacy and stability of N-Methyl-3,4-dimethylbenzylamine can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIGIUHCAXXDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3,4-dimethylbenzylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

